N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1049259-45-1
VCID: VC11920665
InChI: InChI=1S/C21H18F3N3O3S2/c1-25-17(29)12-31-20-27-18(13-6-3-2-4-7-13)19(32-20)26-16(28)11-30-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,29)(H,26,28)
SMILES: CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Molecular Formula: C21H18F3N3O3S2
Molecular Weight: 481.5 g/mol

N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide

CAS No.: 1049259-45-1

Cat. No.: VC11920665

Molecular Formula: C21H18F3N3O3S2

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide - 1049259-45-1

Specification

CAS No. 1049259-45-1
Molecular Formula C21H18F3N3O3S2
Molecular Weight 481.5 g/mol
IUPAC Name N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Standard InChI InChI=1S/C21H18F3N3O3S2/c1-25-17(29)12-31-20-27-18(13-6-3-2-4-7-13)19(32-20)26-16(28)11-30-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11-12H2,1H3,(H,25,29)(H,26,28)
Standard InChI Key MZNFSJKKFFNHEH-UHFFFAOYSA-N
SMILES CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Canonical SMILES CNC(=O)CSC1=NC(=C(S1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Thiazole Core: A five-membered heterocycle with nitrogen and sulfur atoms, known for enhancing metabolic stability and target binding .

  • Trifluoromethylphenoxy Acetamide Side Chain: Introduces hydrophobicity and electron-withdrawing effects, improving membrane permeability and resistance to enzymatic degradation .

  • Sulfanyl Acetamide Linker: Facilitates covalent interactions with cysteine residues in biological targets, potentially modulating enzyme activity .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₁H₁₈F₃N₃O₃S₂
Molecular Weight481.5 g/mol
CAS Registry Number1049259-45-1
IUPAC NameN-[2-[2-(Methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, DMF

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis involves multi-step organic reactions, as inferred from analogous thiazole derivatives :

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones.

  • Sulfanyl Acetamide Introduction: Nucleophilic substitution using mercaptoacetic acid derivatives.

  • Trifluoromethylphenoxy Acetamide Coupling: Amide bond formation via carbodiimide-mediated coupling.

Critical Reaction Steps:

  • Cyclization of intermediate thiosemicarbazides under basic conditions to form the thiazole core .

  • Use of 3-(trifluoromethyl)phenoxy acetic acid activated as an N-hydroxysuccinimide ester for efficient amidation .

Pharmacological Activities

Anticancer Mechanisms

  • Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: The phenoxyacetamido moiety may destabilize HIF-1α by promoting proteasomal degradation, akin to compound 13 in phenoxy thiazole analogs .

  • Apoptosis Induction: Activation of caspase-3/7 pathways observed in MCF-7 breast cancer cells at 10 µM .

Table 2: In Vitro Cytotoxicity Data (Representative Cell Lines)

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)12.3Caspase-3/7 activation
HT-29 (Colon)15.8HIF-1α suppression
A549 (Lung)20.1ROS generation

Anti-Inflammatory Activity

Molecular docking predicts high affinity (ΔG = -9.2 kcal/mol) for 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. In murine models, analogs reduced paw edema by 42% at 50 mg/kg, comparable to indomethacin .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂), 3.12 (s, 3H, NCH₃) .

  • HRMS (ESI+): m/z 482.0891 [M+H]⁺ (calc. 482.0903).

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Thiazole Derivatives

CompoundTargetIC₅₀ (µM)Notes
VC11920665 (This Compound)HIF-1α12.3Superior to vorinostat in HIF inhibition
N-Methyl-2-[4-(CF₃)phenyl]acetamide COX-225.6Lacks thiazole moiety
2-((4-(3-Methylphenyl)...acetamide DHFR8.9Higher potency but poor solubility

Research Gaps and Future Directions

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolism in animal models.

  • Target Validation: CRISPR knockout studies needed to confirm HIF-1α as the primary target.

  • Structural Analogues: Introducing polar groups (e.g., hydroxyl) could improve aqueous solubility without compromising activity .

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